5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with butylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives such as pyrrolopyrimidine oxides.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the butyl group but shares the core structure.
tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: Contains a tert-butyl group and a carboxylate functional group.
Uniqueness
5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C10H11Cl2N3 |
---|---|
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5-butyl-2,4-dichloropyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-2-3-5-15-6-4-7-8(15)9(11)14-10(12)13-7/h4,6H,2-3,5H2,1H3 |
InChI Key |
KPNLHIMFAFTTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.